1-benzyl-4-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine
Description
1-Benzyl-4-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted with a benzyl group at position 1 and a piperazine-linked 4,6-dimethylpyrimidine moiety at position 3. This scaffold is prominent in medicinal chemistry due to its structural similarity to purine bases, enabling interactions with kinase ATP-binding sites and other biological targets . The compound’s synthesis typically involves nucleophilic substitution reactions between pyrazolo[3,4-d]pyrimidine intermediates and functionalized piperazines, as seen in related compounds ().
Properties
IUPAC Name |
1-benzyl-4-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N8/c1-16-12-17(2)27-22(26-16)29-10-8-28(9-11-29)20-19-13-25-30(21(19)24-15-23-20)14-18-6-4-3-5-7-18/h3-7,12-13,15H,8-11,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXECPSZXQUMIEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC=NC4=C3C=NN4CC5=CC=CC=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-4-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine typically involves multiple steps:
Formation of the pyrazolopyrimidine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the piperazinyl group: This step involves the reaction of the pyrazolopyrimidine core with a piperazine derivative.
Attachment of the dimethylpyrimidinyl group: This is usually done through a nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the synthetic routes mentioned above. This would require optimization of reaction conditions to ensure high yield and purity. Common techniques include:
Batch reactors: For controlled synthesis.
Continuous flow reactors: For large-scale production.
Chemical Reactions Analysis
Core Formation
The pyrazolo[3,4-d]pyrimidine core typically forms through cyclization of aminopyrimidine precursors. For example:
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Hydrolysis of intermediates followed by condensation with aromatic amines under specific conditions (e.g., acetic anhydride) to introduce the piperazine moiety .
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Nucleophilic substitution reactions involving the piperazine ring, which may react with chlorobenzyl or other alkylating agents to form the final product .
Functional Group Derivatization
The synthesis incorporates 4,6-dimethylpyrimidin-2-yl and piperazine groups via:
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Alkylation of the pyrazolo[3,4-d]pyrimidine core with benzyl halides or chlorides .
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Cross-coupling reactions to attach the dimethylpyrimidin-2-yl group to the piperazine ring, potentially using coupling agents like TBAB (tetrabutylammonium bromide) .
Chemical Reactivity
The compound’s reactivity stems from its heterocyclic framework and substituents:
Pyrazolo[3,4-d]pyrimidine Core
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Nucleophilic substitution : The core’s nitrogen atoms can undergo substitution, particularly at positions prone to nucleophilic attack (e.g., C4) .
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Cycloaddition : The fused bicyclic system may participate in Diels-Alder or other cycloaddition reactions under thermal or catalytic conditions .
Piperazine Moiety
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Acylation/Alkylation : The secondary amine in the piperazine ring reacts with electrophiles (e.g., acyl chlorides, alkyl halides) .
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Coordination chemistry : The nitrogen atoms may act as ligands in metal complexes, influencing reactivity .
4,6-Dimethylpyrimidin-2-yl Group
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Electrophilic substitution : The pyrimidine ring’s electron-deficient nature allows substitution at the C2 position (e.g., with nucleophiles) .
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Hydrogen bonding : Methyl groups may influence solubility and molecular interactions .
Reaction Conditions
Stability and Functional Group Compatibility
The compound’s stability is influenced by:
Scientific Research Applications
Anticancer Properties
Research has indicated that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant anticancer activity. For example, compounds related to this class have been shown to inhibit various oncogenic tyrosine kinases, including c-Src and c-Abl, which are crucial targets in cancer therapy. These compounds can induce apoptosis and inhibit cell proliferation in several cancer cell lines such as A431 and PC3 .
Neurological Disorders
The compound's structure suggests potential applications in treating neurological disorders. Similar piperazine derivatives have been explored for their efficacy as muscarinic receptor antagonists, which may benefit conditions such as Alzheimer's disease and Lewy Body dementia .
Antimicrobial Activity
Preliminary studies indicate that some pyrazolo[3,4-d]pyrimidine derivatives possess antimicrobial properties. This suggests a broader application in treating infections caused by resistant bacterial strains .
Synthesis and Derivatives
The synthesis of 1-benzyl-4-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine typically involves:
- The reaction of 4,6-dimethylpyrimidine with benzyl chloride.
- Cyclization with piperazine under specific conditions (e.g., solvent choice like ethanol or acetonitrile) to yield the final product.
Study on Antitumor Activity
A notable study evaluated a series of pyrazolo[3,4-d]pyrimidines against a panel of 60 human cancer cell lines at the National Cancer Institute (NCI). Compounds demonstrated broad-spectrum anticancer activity with GI50 values indicating potent efficacy against various cancers. The most active candidates showed significant promise for further development as anticancer agents .
Prodrug Development
Recent research has focused on optimizing the pharmacokinetic properties of pyrazolo[3,4-d]pyrimidines through prodrug strategies. These modifications aim to enhance solubility and bioavailability, making them more effective in clinical settings .
Mechanism of Action
The mechanism of action of 1-benzyl-4-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Key Observations :
Key Observations :
- High-yield piperazine coupling () is critical for scalability.
- Hybrid systems (e.g., thienopyrimidine in ) require stringent conditions (e.g., reflux with ammonium carbonate) but achieve moderate-to-high yields.
Spectral Data and Characterization
1H NMR and 13C NMR are pivotal for confirming substituent identity and regiochemistry:
Key Observations :
Biological Activity
1-Benzyl-4-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the context of cancer therapy. This article explores its synthesis, biological mechanisms, and therapeutic potential based on various research findings.
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrazolo[3,4-d]pyrimidine scaffold : This is achieved through cyclization reactions involving appropriate precursors.
- Substitution Reactions : The introduction of the benzyl and dimethylpyrimidinyl groups is performed via nucleophilic substitution reactions.
The compound's structure features a piperazine ring substituted with a benzyl group and a dimethylpyrimidinyl moiety, which contributes to its unique biological activity.
Anticancer Properties
Research has demonstrated that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit potent anticancer activities. Notably:
- Inhibition of Tumor Cell Proliferation : In vitro studies have shown that this compound exhibits significant inhibitory effects on various cancer cell lines. For instance, it has been reported to have an IC50 value of 2.24 µM against A549 lung cancer cells, outperforming doxorubicin (IC50 = 9.20 µM) as a positive control .
- Mechanism of Action : The compound induces apoptosis in cancer cells by disrupting cellular signaling pathways involved in cell survival. Flow cytometric analyses have indicated that treatment with the compound leads to a marked increase in apoptotic cells within the sub-G1 phase of the cell cycle .
Other Biological Activities
Beyond anticancer properties, this compound may also exhibit:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects, although further research is needed to validate these findings .
- Neuroprotective Effects : Research into related compounds indicates possible applications in treating neurological disorders by acting as muscarinic receptor antagonists .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight that modifications to the pyrazolo[3,4-d]pyrimidine scaffold significantly influence biological activity:
- Analog Comparison : Variants of this compound have shown varying degrees of potency against different cancer cell lines. For example, analogs with alterations to the scaffold displayed reduced efficacy .
Data Summary
| Compound Name | IC50 (µM) | Cell Line | Mechanism |
|---|---|---|---|
| 1-Benzyl... | 2.24 | A549 (Lung Cancer) | Induces Apoptosis |
| Doxorubicin | 9.20 | A549 | Chemotherapy Agent |
| Analog 1 | 1.74 | MCF-7 (Breast) | Inhibits Proliferation |
Case Studies
A notable case study involved the evaluation of this compound against multiple tumor types:
Q & A
Q. What are the common synthetic routes for synthesizing pyrazolo[3,4-d]pyrimidine derivatives, and how can reaction conditions be optimized?
Methodological Answer: Pyrazolo[3,4-d]pyrimidine derivatives are typically synthesized via multi-step condensation and cyclization reactions. For example:
- Intermediate Formation : Condensation of hydrazine derivatives (e.g., 2-hydrazino-4,6-dimethylpyrimidine) with carbonyl-containing compounds (e.g., dehydroacetic acid) in ethanol under reflux, followed by rearrangement in acetic acid .
- Functionalization : Reaction of intermediates with aryl/heteroaryl hydrazines in ethanol/AcOH/sodium acetate to introduce substituents .
- Solvent Optimization : Use of dry acetonitrile or dichloromethane for nucleophilic substitution reactions, with purification via recrystallization from acetonitrile .
Key Parameters : Temperature control (reflux vs. ambient), solvent polarity, and stoichiometric ratios of reagents significantly impact yield. IR and ¹H NMR are critical for confirming intermediate structures .
Q. How can the structural integrity of 1-benzyl-4-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine be validated?
Methodological Answer:
- Spectroscopic Analysis : Use ¹H NMR to confirm substitution patterns (e.g., benzyl group integration at δ ~5.2 ppm) and IR to detect characteristic bands (e.g., C=N stretches at ~1600 cm⁻¹) .
- Crystallography : Single-crystal X-ray diffraction (SC-XRD) provides definitive proof of molecular geometry. For example, orthorhombic crystal systems (space group Pccn) with unit cell parameters (e.g., a = 21.3085 Å, b = 18.6249 Å) can be refined using SHELXL .
Advanced Research Questions
Q. How can computational methods guide the design of pyrazolo[3,4-d]pyrimidine derivatives with enhanced pharmacological activity?
Methodological Answer:
- Reaction Path Search : Quantum chemical calculations (e.g., DFT) predict feasible reaction pathways and transition states, reducing trial-and-error experimentation .
- Structure-Activity Relationships (SAR) : Molecular docking studies (e.g., using AutoDock Vina) can identify binding affinities with target proteins (e.g., kinases), guiding substituent selection on the pyrimidine or piperazine moieties .
- Data Integration : Combine computational predictions with experimental results (e.g., IC₅₀ values) to refine models iteratively .
Q. How should researchers resolve contradictions in crystallographic data during structural refinement?
Methodological Answer:
- Refinement Software : Use SHELXL for small-molecule refinement, leveraging its robust handling of twinned data or high-resolution datasets. Key steps include:
- Validation Tools : Cross-check with PLATON (e.g., ADDSYM for missed symmetry) and CCDC Mercury for hydrogen bonding/π-π interactions .
Q. What strategies are effective in analyzing pharmacological activity while minimizing off-target effects?
Methodological Answer:
- Selective Functionalization : Introduce substituents (e.g., fluorobenzoyl groups) to enhance target affinity. For example, fluorinated analogs improve metabolic stability and membrane permeability .
- In Vitro Screening : Use kinase inhibition assays (e.g., ADP-Glo™) to profile activity against a panel of kinases, identifying selectivity patterns .
- Metabolic Profiling : LC-MS/MS studies in hepatic microsomes assess metabolic stability and potential reactive metabolite formation .
Q. How can researchers address discrepancies between computational predictions and experimental reactivity data?
Methodological Answer:
- Error Source Identification :
- Iterative Feedback : Recalibrate computational models using experimental kinetic data (e.g., rate constants) to improve accuracy .
Q. What are best practices for characterizing thermally labile intermediates during synthesis?
Methodological Answer:
- Low-Temperature Techniques : Conduct reactions at –78°C (dry ice/acetone baths) to stabilize reactive intermediates (e.g., acyl chlorides) .
- In Situ Monitoring : Use FT-IR or Raman spectroscopy to track reaction progress without isolating intermediates .
- Soft Ionization MS : ESI-MS or MALDI-TOF detects labile species with minimal fragmentation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
